2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline
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Overview
Description
2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline typically involves the chlorination of quinoline derivatives. One common method includes the reaction of 7,8-dimethylquinoline with thionyl chloride and phosphorus pentachloride to introduce the chloro groups at the desired positions. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like thionyl chloride and phosphorus pentachloride.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the chloro groups can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium on carbon.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane.
Reduction: Lithium aluminum hydride, solvents like tetrahydrofuran.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dechlorinated quinoline derivatives.
Scientific Research Applications
2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication. This property is particularly useful in anticancer research, where the compound can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline
- 2-Chloro-3-chloromethyl-7-methoxyquinoline
- 2-Chloro-3-chloromethyl-6-ethoxyquinoline
Uniqueness
2-Chloro-3-(2-chloroethyl)-7,8-dimethylquinoline stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
IUPAC Name |
2-chloro-3-(2-chloroethyl)-7,8-dimethylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N/c1-8-3-4-10-7-11(5-6-14)13(15)16-12(10)9(8)2/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEZZCNKIIJTDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)CCCl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428908 |
Source
|
Record name | 2-chloro-3-(2-chloroethyl)-7,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893724-67-9 |
Source
|
Record name | 2-chloro-3-(2-chloroethyl)-7,8-dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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